2,6-Dichloropyridin-3-ol

Overview

Description

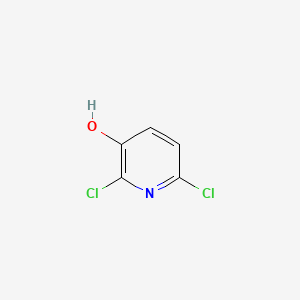

2,6-Dichloropyridin-3-ol is an organic compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 6th positions, and a hydroxyl group is attached at the 3rd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dichloropyridin-3-ol involves the reaction of 2,6-dichloropyridin-3-ylboronic acid with hydrogen peroxide in the presence of dichloromethane at 0°C . The reaction proceeds as follows: [ \text{2,6-Dichloropyridin-3-ylboronic acid} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{B(OH)}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into various derivatives, depending on the reducing agents used.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: 2,6-Dichloropyridine N-oxide.

Reduction: Various reduced derivatives of this compound.

Substitution: Substituted pyridines with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 164.99 g/mol

- IUPAC Name : 2,6-Dichloro-3-hydroxypyridine

- CAS Number : 52764-11-1

Organic Synthesis

2,6-Dichloropyridin-3-ol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Pharmaceuticals : Used as a building block for synthesizing biologically active molecules.

- Agrochemicals : Employed in the development of herbicides and pesticides due to its ability to modify biological pathways in plants.

Table 1: Synthesis Applications

| Application Type | Example Compounds | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Acts as a precursor for drug synthesis. |

| Agrochemicals | Herbicides | Modifies plant growth regulation. |

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic uses:

- Drug Development : Ongoing research aims to explore its efficacy as a treatment for various diseases, including cancer and infections.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Current Research Status |

|---|---|---|

| Cancer | Induces apoptosis in cancer cells | Preclinical trials ongoing |

| Infections | Disrupts bacterial cell walls | Laboratory studies completed |

Agrochemical Production

In the agrochemical industry, this compound is used to synthesize herbicides that target specific biochemical pathways in plants. Its chlorinated structure enhances its effectiveness against resistant weed species.

Chemical Manufacturing

The compound is also utilized in the production of specialty chemicals and as a reagent in various chemical reactions due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3rd position and the chlorine atoms at the 2nd and 6th positions play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- 2,5-Dichloropyridin-3-ol

- 2,6-Dichloropyridine

- 2,3-Dichloropyridine

- 2,4-Dichloropyridine

Comparison: 2,6-Dichloropyridin-3-ol is unique due to the presence of the hydroxyl group at the 3rd position, which significantly influences its chemical reactivity and biological activity. In contrast, other dichloropyridines lack this hydroxyl group, resulting in different chemical properties and applications.

Biological Activity

2,6-Dichloropyridin-3-ol (DCP) is a chlorinated derivative of pyridine that has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and as a biochemical tool in research. Understanding its biological activity is crucial for harnessing its potential in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

This compound has the molecular formula and features two chlorine atoms at the 2 and 6 positions of the pyridine ring, with a hydroxyl group at the 3 position. This specific substitution pattern influences its reactivity and biological interactions.

The biological activity of DCP can be attributed to its ability to interact with various molecular targets. It has been shown to act as an enzyme inhibitor by binding to active sites, thereby preventing enzymatic reactions essential for cellular functions. DCP's mechanism includes:

- Enzyme Inhibition : DCP inhibits specific enzymes involved in metabolic pathways, which can lead to therapeutic effects or toxicity depending on the target.

- Antimicrobial Activity : DCP exhibits antimicrobial properties by disrupting microbial cell functions and inhibiting growth.

1. Antimicrobial Properties

DCP has demonstrated significant antimicrobial activity against various pathogens. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that DCP could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

Research indicates that DCP possesses anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. In vitro studies have shown that DCP can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Neuropharmacological Effects

DCP has been investigated for its effects on neurotransmitter systems. It acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The following table summarizes its pharmacological profile:

| Activity | IC50 Value (nM) |

|---|---|

| mGluR2 Negative Modulation | 93 |

| mGluR1 Negative Modulation | >300 |

This modulation may provide insights into developing treatments for conditions such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Hirokawa et al. evaluated the antimicrobial efficacy of DCP against several bacterial strains. The results indicated that DCP's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of DCP in animal models of arthritis. The compound significantly reduced inflammation markers and improved clinical scores in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloropyridin-3-ol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Palladium-catalyzed coupling reactions are effective for introducing substituents to pyridine scaffolds. For example, substituting 2,6-dichloro-3-fluoropyridine with amines under Pd(OAc)₂/Xantphos catalysis at elevated temperatures (General Procedure B in ) can yield derivatives. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., Cl) at the 2- and 6-positions direct nucleophilic attack to the 3-position. Reaction temperature (e.g., 80–100°C) and base choice (e.g., t-BuONa) further modulate yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., Cl at 2,6-positions and OH at 3-position). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 178.97 for C₅H₃Cl₂NO). Chromatographic methods (HPLC with UV detection at 254 nm) assess purity, while differential scanning calorimetry (DSC) determines melting points (mp) and thermal stability .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the hydroxyl group. Avoid exposure to moisture and light, as Cl substituents can undergo slow hydrolysis to form quinone-like byproducts. Dust accumulation must be minimized to reduce explosion risks (per GHS safety guidelines in ). Conduct periodic FT-IR analysis to monitor degradation (e.g., O–H stretching shifts) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS 4.0 guidelines: Use fume hoods for weighing and reactions to avoid inhalation. Ground equipment to prevent static discharge (dust explosion risks). Wear nitrile gloves and lab coats; immediately remove contaminated clothing. In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism (e.g., keto-enol forms) or residual solvents. Use deuterated DMSO as a solvent to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for unambiguous assignment. Cross-validate with computational chemistry (DFT-based NMR prediction) using software like Gaussian or ORCA. For mass spectra, compare fragmentation patterns with literature analogs (e.g., ’s SMILES strings for in silico simulations) .

Q. What experimental strategies optimize regioselective functionalization of this compound for drug discovery?

- Methodological Answer : To functionalize the 3-OH group, protect it with a silyl ether (e.g., TBSCl) before performing Suzuki-Miyaura couplings at the 2- or 6-Cl positions. For late-stage diversification, use photoredox catalysis to introduce radicals at the 4-position (unsubstituted site). Monitor reaction progress via LC-MS and optimize conditions (e.g., ligand screening for Pd catalysts) to suppress dimerization side products .

Q. How do solvent and pH conditions affect the degradation pathways of this compound?

- Methodological Answer : In aqueous acidic conditions (pH < 3), hydrolysis of Cl substituents dominates, forming 2,6-dihydroxypyridin-3-ol. Under basic conditions (pH > 10), the hydroxyl group deprotonates, increasing electron density at the 3-position and promoting oxidation to a pyridone. Use accelerated stability testing (40°C/75% RH for 1 month) with UPLC-PDA to quantify degradation products. Adjust buffers (e.g., citrate for pH 3–6) to stabilize the compound .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and electrostatic potential maps. These identify electrophilic centers (C-2 and C-6) and nucleophilic sites (O-3). Compare activation energies (ΔG‡) for SNAr reactions with amines or thiols to prioritize synthetic routes. Validate models with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Replicate procedures with strict control of moisture (use molecular sieves) and catalyst purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃). If yields remain inconsistent, perform design of experiments (DoE) to identify critical factors (e.g., solvent polarity, ligand ratio). Cross-reference with independent datasets (e.g., ’s 22% yield for a similar substrate) to establish baseline expectations .

Properties

IUPAC Name |

2,6-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDCESLWCVAQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200748 | |

| Record name | 2,6-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52764-11-1 | |

| Record name | 2,6-Dichloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052764111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.